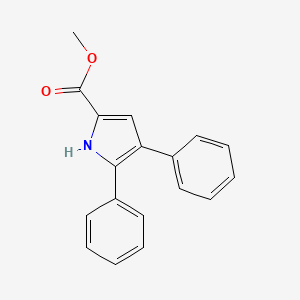
1,2,3,4-Tetramethyl-5-nitronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetramethyl-5-nitronaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of four methyl groups and one nitro group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetramethyl-5-nitronaphthalene can be synthesized through the pyrolysis of 5- and 8-nitro-1,2,3,4,10,10-hexamethyl-1,4-dihydro-1,4-ethanonaphthalen-9-ones and their 6- and 7-nitro-isomers . The reaction involves heating these precursors to high temperatures, leading to the formation of the desired nitronaphthalene derivatives.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetramethyl-5-nitronaphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group can be introduced through nitration reactions using reagents like nitric acid in the presence of sulfuric acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 1,2,3,4-Tetramethyl-5-aminonaphthalene.
Oxidation: 1,2,3,4-Tetramethyl-5-naphthoic acid.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetramethyl-5-nitronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetramethyl-5-nitronaphthalene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The methyl groups can affect the compound’s solubility and stability, impacting its overall behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetramethyl-6-nitronaphthalene: Similar structure but with the nitro group at a different position.
1,3,5-Trimethylbenzene: Another methyl-substituted aromatic compound, but with a benzene ring instead of a naphthalene ring.
Uniqueness
1,2,3,4-Tetramethyl-5-nitronaphthalene is unique due to the specific arrangement of its methyl and nitro groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
65839-49-8 |
|---|---|
Molekularformel |
C14H15NO2 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
1,2,3,4-tetramethyl-5-nitronaphthalene |
InChI |
InChI=1S/C14H15NO2/c1-8-9(2)11(4)14-12(10(8)3)6-5-7-13(14)15(16)17/h5-7H,1-4H3 |
InChI-Schlüssel |
UAYRVFUDEXHZJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C(=C1C)C=CC=C2[N+](=O)[O-])C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol](/img/structure/B14479196.png)
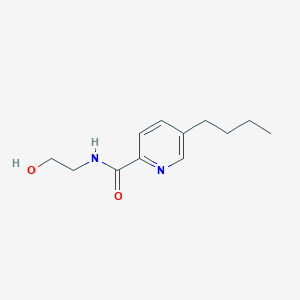
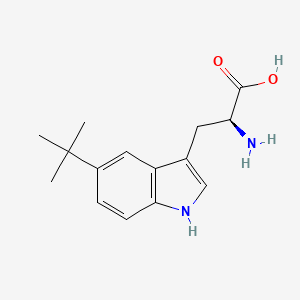
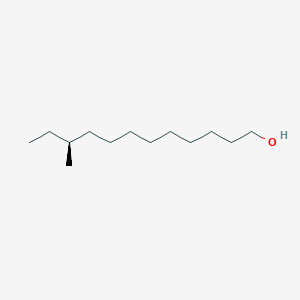
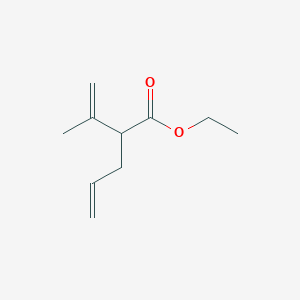
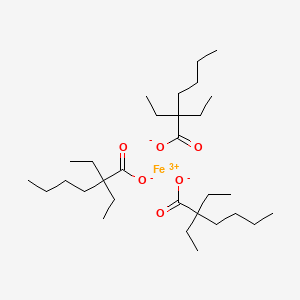
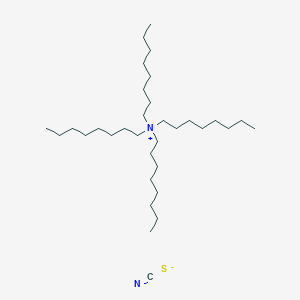
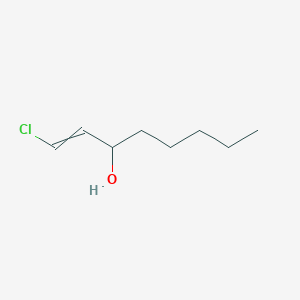
![5,6-Dihydropyrido[2,3-d]pyridazine](/img/structure/B14479248.png)
![2-Methoxybicyclo[2.2.0]hex-1(4)-ene](/img/structure/B14479251.png)
![4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14479257.png)
